molecular formula C13H21N3 B1309455 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine CAS No. 58334-09-1

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Cat. No.: B1309455
CAS No.: 58334-09-1
M. Wt: 219.33 g/mol
InChI Key: LBPUXJVDEJKNGK-UHFFFAOYSA-N
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Description

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Future Directions

The compound has shown potential benefits in reducing elevated glucose and triglyceride levels . Future research could explore its potential therapeutic applications in metabolic disorders and other conditions associated with overactivity of the sympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine typically involves the reaction of o-tolylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

  • 1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one
  • 3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Comparison: Compared to similar compounds, 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine exhibits unique properties due to its specific chemical structure. Its interaction with molecular targets and its pharmacological profile may differ, making it a valuable compound for specific research applications. The presence of the o-tolyl group and the piperazine ring contributes to its distinct chemical behavior and potential therapeutic benefits .

Properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUXJVDEJKNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406307
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58334-09-1
Record name 4-(2-Methylphenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58334-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Methylphenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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